molecular formula C9H12ClN3O3 B1530537 Ethyl 4-amino-3-nitrobenzimidate hydrochloride CAS No. 54998-39-9

Ethyl 4-amino-3-nitrobenzimidate hydrochloride

Cat. No. B1530537
Key on ui cas rn: 54998-39-9
M. Wt: 245.66 g/mol
InChI Key: BCTMWQJDHMKVQN-UHFFFAOYSA-N
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Patent
US09181280B2

Procedure details

4-Amino-3-nitro-benzimidic acid ethyl ester hydrochloride (84.5 g, 344 mmol) was suspended in absolute ethanol (750 mL) and then cooled to 0° C. Ammonia was then passed through the solution for a period of 2 h. The flask was tightly sealed and allowed to warm up to room temperature over an 18 h period with stirring. The product was crystallized with diethyl ether and the resulting solid was filtered, washed and dried to give 4-amino-3-nitrobenzamidine monohydrochloride (70.7 g) as an off-white powder.
Quantity
84.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[ClH:1].C(O[C:5](=[NH:16])[C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[C:8]([N+:13]([O-:15])=[O:14])[CH:7]=1)C.[NH3:17]>C(O)C>[ClH:1].[NH2:12][C:9]1[CH:10]=[CH:11][C:6]([C:5]([NH2:16])=[NH:17])=[CH:7][C:8]=1[N+:13]([O-:15])=[O:14] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
84.5 g
Type
reactant
Smiles
Cl.C(C)OC(C1=CC(=C(C=C1)N)[N+](=O)[O-])=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was tightly sealed
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over an 18 h period
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The product was crystallized with diethyl ether
FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=C(C(=N)N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 70.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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